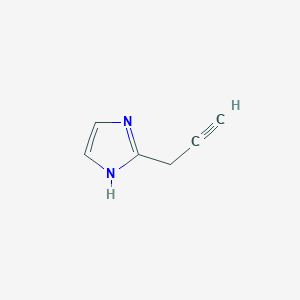

2-(2-Propynyl)imidazole

Description

The study of 2-(2-Propynyl)imidazole is situated at the intersection of heterocyclic chemistry and functional group manipulation. The unique electronic properties and reactivity of its constituent parts make it a compelling target for synthesis and a potential building block for more complex molecular architectures.

The imidazole (B134444) ring is a five-membered aromatic heterocycle containing two nitrogen atoms. First synthesized in 1858, this moiety has become a "privileged scaffold" in medicinal chemistry and materials science. ontosight.aichembk.comnih.gov Its significance stems from several key characteristics:

Biological Importance: The imidazole ring is a fundamental component of essential biological molecules, including the amino acid histidine, the neurotransmitter histamine, and purine (B94841) bases in nucleic acids. rsc.orgajrconline.orgnih.gov This natural prevalence means that imidazole-containing compounds often exhibit high biocompatibility and can interact with biological targets like enzymes and receptors. nih.gov

Versatile Intermolecular Interactions: The imidazole structure features both a hydrogen bond donor (the N-H proton) and a hydrogen bond acceptor (the sp²-hybridized nitrogen). mdpi.com This dual capability, combined with its aromaticity, allows it to participate in a wide array of intermolecular interactions, including hydrogen bonding and π-π stacking, which are crucial for molecular recognition. chembk.com

Physicochemical Properties: Imidazole is a polar, amphoteric compound, meaning it can act as both a weak acid and a weak base. mdpi.comnih.gov This property can enhance the water solubility and pharmacokinetic profiles of larger molecules into which it is incorporated. rsc.orgajrconline.org

Synthetic Accessibility: A multitude of synthetic methods have been developed for the construction and functionalization of the imidazole ring, making it a versatile and readily accessible building block for chemists. nih.govresearchgate.net These methods allow for the creation of mono-, di-, tri-, and even tetra-substituted imidazoles, providing vast chemical diversity. mdpi.com

In materials chemistry , imidazole scaffolds are integral to the development of ionic liquids, coordination polymers, and functional organic materials. ajrconline.orgmdpi.com Their ability to coordinate with metal ions and their thermal stability are particularly valued in these applications. nih.gov The cyclic triimidazole scaffold, for instance, has been investigated for creating materials with intriguing luminescence and sensing properties. mdpi.com

The wide-ranging applications of imidazole derivatives are a testament to the scaffold's importance, with compounds being developed as anticancer, antifungal, antimicrobial, anti-inflammatory, and antiviral agents. chembk.comnih.govresearchgate.net

The propynyl (B12738560) group, specifically the 2-propynyl isomer (commonly known as the propargyl group), is a highly valuable functional group in modern organic synthesis. smolecule.com Its relevance is primarily due to the reactivity of its terminal alkyne (carbon-carbon triple bond).

Key aspects of the propynyl group's utility include:

Click Chemistry: The terminal alkyne of the propynyl group is a key participant in copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone reaction of "click chemistry." ontosight.ai This reaction allows for the efficient and specific formation of stable triazole rings, a common strategy for linking different molecular fragments in drug discovery, bioconjugation, and materials science. ontosight.ai

Building Block for Complex Molecules: Compounds containing a propynyl group are versatile intermediates for constructing more elaborate molecular structures. ontosight.ai The triple bond can undergo a variety of chemical transformations, including addition reactions, coupling reactions (like Sonogashira coupling), and cyclizations. ontosight.aiontosight.ai

Organic Scaffolding: When attached to a surface or a core molecule, the propynyl group provides a reactive handle for secondary functionalization, allowing for the covalent attachment of other molecules or materials. nih.gov

The introduction of a propynyl group into a molecule like imidazole creates a bifunctional compound, combining the inherent properties of the imidazole ring with the synthetic versatility of the alkyne. neu.edu.tr

The development of novel imidazole derivatives is a dynamic and continuously evolving area of academic and industrial research. researchgate.net Current research trajectories are focused on several key areas:

Medicinal Chemistry: A primary focus is the design and synthesis of new imidazole-based compounds with enhanced biological activity and selectivity. nih.govresearchgate.net Researchers are exploring new substitution patterns on the imidazole ring to target specific enzymes and receptors involved in diseases like cancer, fungal infections, and bacterial infections. nih.govnih.govnih.gov Hybrid molecules, which combine the imidazole scaffold with other pharmacophores like triazoles or dithiocarbamates, are a particularly active area of investigation. nih.govnih.gov

Green Synthesis: There is a growing emphasis on developing more environmentally friendly and efficient methods for synthesizing imidazole derivatives. This includes the use of microwave-assisted synthesis, ultrasound irradiation, and solvent-free reaction conditions to increase yields, reduce reaction times, and minimize waste.

Materials Science: Research is being conducted on incorporating imidazole derivatives into new materials. This includes the development of novel ionic liquids, metal-organic frameworks (MOFs), and luminescent materials. mdpi.com The goal is to create materials with tailored properties for applications in catalysis, sensing, and electronics.

Computational Studies: In silico methods, such as molecular docking and ADME (absorption, distribution, metabolism, and excretion) prediction, are increasingly used to guide the design of new imidazole derivatives. nih.govnih.gov These computational tools help to predict the binding affinity of compounds to biological targets and their likely pharmacokinetic properties, streamlining the drug discovery process. nih.gov

The synthesis of compounds like this compound fits squarely within these trajectories. It represents a novel derivative that could serve as a platform for creating a library of more complex molecules through the functionalization of its propynyl group, potentially leading to new therapeutic agents or functional materials.

Data and Compound Information

While detailed experimental data for this compound is not widely available in published literature, data for isomeric and related compounds can provide useful reference points.

Table 1: Physicochemical Properties of Propynyl- and Propyl-Imidazole Isomers and Related Compounds Data for this table is compiled from publicly available chemical databases and may be computed.

| Compound Name | IUPAC Name | Molecular Formula | Molecular Weight ( g/mol ) | Reference |

| This compound | 2-(prop-2-yn-1-yl)-1H-imidazole | C₆H₆N₂ | 106.12 | (Predicted) |

| 1-(prop-2-yn-1-yl)-1H-imidazole | 1-(prop-2-yn-1-yl)-1H-imidazole | C₆H₆N₂ | 106.13 | |

| 4-Allylimidazole | 5-prop-2-enyl-1H-imidazole | C₆H₈N₂ | 108.14 | |

| 2-Propylimidazole | 2-propyl-1H-imidazole | C₆H₁₀N₂ | 110.16 | smolecule.com |

Click on the headers to sort the table.

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C6H6N2 |

|---|---|

Molecular Weight |

106.13 g/mol |

IUPAC Name |

2-prop-2-ynyl-1H-imidazole |

InChI |

InChI=1S/C6H6N2/c1-2-3-6-7-4-5-8-6/h1,4-5H,3H2,(H,7,8) |

InChI Key |

VWWMOCYRKJTHHC-UHFFFAOYSA-N |

Canonical SMILES |

C#CCC1=NC=CN1 |

Origin of Product |

United States |

Synthetic Methodologies for 2 2 Propynyl Imidazole and Its Derivatives

Direct Synthesis Approaches to the Imidazole (B134444) Ring with Propynyl (B12738560) Incorporation

Direct synthesis approaches are often favored for their efficiency and atom economy. These methods involve the formation of the imidazole ring from acyclic precursors that already contain the propargyl group.

Multi-component Reaction (MCR) Strategies for Imidazole Core Formation.organic-chemistry.orgacs.org

Multi-component reactions (MCRs) are powerful tools in organic synthesis, allowing for the construction of complex molecules in a single step from three or more starting materials. rsc.orguni-halle.de Several classical imidazole syntheses have been adapted to incorporate propargyl-containing substrates.

The Debus-Radziszewski reaction is a cornerstone of imidazole synthesis, traditionally involving the condensation of a 1,2-dicarbonyl compound, an aldehyde, and ammonia (B1221849). wikipedia.orgajrconline.org To synthesize 2-(2-propynyl)imidazole, propargyl aldehyde would theoretically be a key reactant. In this variation, propargyl aldehyde would react with a 1,2-dicarbonyl compound like glyoxal (B1671930) and a source of ammonia (e.g., ammonium (B1175870) acetate). wikipedia.orggrafiati.com The reaction proceeds through the formation of a diimine intermediate from the dicarbonyl and ammonia, which then condenses with the aldehyde. wikipedia.org While the classical Debus-Radziszewski reaction is well-established for a variety of aldehydes, its specific application using propargyl aldehyde to directly yield this compound requires careful optimization to manage the reactivity of the alkyne functionality under the reaction conditions. grafiati.comresearchgate.netgoogle.com

A plausible reaction scheme is depicted below:

Propargyl Aldehyde + Glyoxal + 2 NH₃ → this compound + 3 H₂O

| Reactant/Catalyst | Role |

| Propargyl Aldehyde | Provides the C2 and the propynyl substituent of the imidazole ring. |

| Glyoxal | A 1,2-dicarbonyl compound that forms the C4-C5 bond of the imidazole ring. |

| Ammonia (or Ammonium Acetate) | Source of the two nitrogen atoms (N1 and N3) in the imidazole ring. wikipedia.org |

| Acetic Acid (often used as solvent) | Can act as a catalyst and facilitate the condensation steps. researchgate.net |

The Van Leusen imidazole synthesis is a versatile method that utilizes tosylmethyl isocyanide (TosMIC) as a key reagent. organic-chemistry.orgnih.gov In a three-component reaction, an aldehyde and a primary amine first form an aldimine in situ. organic-chemistry.org This aldimine then reacts with TosMIC in a cycloaddition reaction, which, after elimination of p-toluenesulfinic acid and aromatization, yields the imidazole ring. ajrconline.orgorganic-chemistry.org To synthesize a derivative of this compound, one could potentially use propargylamine (B41283) as the primary amine component. The reaction would proceed by first forming an imine between an aldehyde and propargylamine, followed by reaction with TosMIC. This would lead to a 1-propargyl-substituted imidazole. For the synthesis of 2-substituted propynyl imidazoles, adaptations would be necessary, potentially involving a propargyl-containing aldehyde. The Van Leusen reaction is known for its broad applicability and tolerance of various functional groups. researchgate.netacs.org

| Reagent | Function |

| Aldehyde | Forms an aldimine with a primary amine. |

| Primary Amine (e.g., Propargylamine) | Reacts with the aldehyde to form the aldimine and incorporates the propargyl group at the N1 position. |

| Tosylmethyl isocyanide (TosMIC) | A key reagent that undergoes cycloaddition with the aldimine to form the imidazole ring. organic-chemistry.org |

| Base (e.g., K₂CO₃) | Facilitates the reaction by deprotonating TosMIC. |

The Biginelli reaction is a well-known multi-component reaction that traditionally produces dihydropyrimidinones from an aldehyde, a β-ketoester, and urea. organic-chemistry.orgnih.gov Adaptations of this reaction, often referred to as Biginelli-like reactions, can be employed to synthesize imidazoles. ajrconline.org For the synthesis of propynyl-substituted imidazoles, a propargyl-containing aldehyde could be used as one of the components. rsc.org The reaction would involve the condensation of the propargyl aldehyde, a 1,2-dicarbonyl compound (in place of the β-ketoester), and a source of ammonia or a primary amine. The efficiency of such a reaction would depend on the specific substrates and conditions used, with the potential for side reactions due to the reactive nature of the propargyl group. uni-halle.de

Cyclization Reactions Employing Propargyl Amine or Propargyl Aldehyde Precursors.rsc.orgnih.govacs.org

These methods involve the construction of the imidazole ring through the cyclization of a linear precursor that already contains the propargyl group. nih.govacs.org These precursors are typically derived from propargyl amine or propargyl aldehyde.

One common strategy involves the reaction of propargyl amine with other synthons to build up the imidazole framework. For instance, N-propargylamines can react with carbodiimides in the presence of a titanium catalyst to yield 2-aminoimidazoles. rsc.org The reaction tolerates both terminal and internal N-propargylamines. rsc.org Another approach is the silver-catalyzed reaction of N-propargylamines with ketenimines, which proceeds through a nucleophilic addition followed by a 5-exo-dig cyclization and isomerization to form trisubstituted imidazoles. rsc.orgchim.it

Similarly, propargyl aldehyde can be a precursor. For example, condensation of propargyl aldehyde with o-phenylenediamine (B120857) can lead to the formation of a benzimidazole (B57391) derivative, which can then undergo further reactions. nih.govacs.org While this example leads to a fused imidazole system, similar principles can be applied to the synthesis of the parent imidazole ring.

Metal-Catalyzed Cycloaddition and Coupling Strategies for Imidazole Ring Closure.organic-chemistry.orgchim.it

Transition metal catalysis offers powerful and efficient pathways for the synthesis of heterocyclic compounds, including imidazoles. nih.gov These methods often proceed under mild conditions and with high regioselectivity. beilstein-journals.org

Several metal-catalyzed reactions have been developed for the synthesis of propargyl-substituted imidazoles. organic-chemistry.orgchim.it For instance, a gold(I)-catalyzed intramolecular hydroamination of N'-aryl-N-propargyl amidines provides a route to 2-fluoroalkyl imidazole derivatives. acs.org In this reaction, the gold catalyst activates the alkyne for a 5-exo-dig cyclization.

Copper catalysts have also been employed. One method involves a three-component reaction of propargyl amines, sulfonyl azides, and terminal alkynes to produce tetrasubstituted imidazoles. acs.org This one-pot transformation is believed to proceed through N-sulfonyl ketenimine and aminoallene intermediates. acs.org Another copper-catalyzed approach is the reaction of N-propargylamine with phenylenediamines, which undergoes a tandem imidazole formation/heteroannulation process to yield benzimidazolopyrazines. rsc.org

Furthermore, Sonogashira cross-coupling reactions can be used to prepare precursors for subsequent cyclization. For example, the coupling of 1-iodo-2-(phenylethynyl)benzene with 1-(2-propynyl)-1H-imidazole, followed by treatment with potassium tert-butoxide, leads to an indeno-fused imidazo[1,2-a]pyridine (B132010). nih.gov This demonstrates the utility of metal-catalyzed coupling in constructing complex systems containing a propargyl imidazole moiety.

| Metal Catalyst | Reaction Type | Reactants | Product |

| Gold(I) | Intramolecular Hydroamination | N'-Aryl-N-propargyl amidines | 2-Fluoroalkyl-5-methyl imidazoles acs.org |

| Copper(I) | Three-component reaction | Propargyl amines, sulfonyl azides, terminal alkynes | Tetrasubstituted imidazoles acs.org |

| Silver(I) | Electrophilic Cyclization | Ketenimines and Propargylic Amines | 1,2,5-Trisubstituted 1H-imidazoles chim.it |

| Palladium(0)/Copper(I) | Sonogashira Coupling/Cyclization | 1-Iodo-2-(phenylethynyl)benzene, 1-(2-propynyl)-1H-imidazole | Indeno-fused imidazo[1,2-a]pyridine nih.gov |

Sustainable and Green Chemistry Approaches in this compound Synthesis

Microwave-Assisted Synthesis

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful technique for accelerating chemical reactions, often leading to higher yields, shorter reaction times, and improved purity of products compared to conventional heating methods. nih.gov This environmentally friendly approach is particularly effective for the synthesis of heterocyclic compounds like imidazoles. nih.govderpharmachemica.com

The application of microwave energy can significantly enhance the efficiency of reactions that typically require harsh conditions or long durations. clockss.org For instance, in the synthesis of substituted 1H-benzo[d]imidazoles, microwave irradiation in the presence of polyphosphoric acid (PPA) and phosphoric acid has been shown to produce high yields in short reaction times. clockss.org While not directly involving this compound, this demonstrates the potential of microwave heating to facilitate the cyclization steps common in imidazole synthesis.

A notable example relevant to the synthesis of propargylated imidazoles is a one-pot, two-step synthesis of novel imidazo[1,2-a]pyrimidine (B1208166) containing tri/tetrasubstituted imidazole derivatives. This method utilizes microwave irradiation (200 W) at 100 °C for 60-80 minutes in ethanol (B145695), a green solvent. nih.gov The process involves the reaction of imidazo[1,2-a]pyrimidine-2-carbaldehyde, benzil, primary amines (including propargylamine), and ammonium acetate (B1210297), catalyzed by p-toluenesulfonic acid. This approach highlights the capacity of microwave-assisted synthesis to construct complex imidazole-containing scaffolds with moderate to good yields (46%-80%). nih.gov

Table 1: Comparison of Microwave-Assisted vs. Conventional Synthesis for Imidazole Derivatives

| Feature | Microwave-Assisted Synthesis | Conventional Heating | Reference |

| Reaction Time | Minutes to hours | Hours to days | nih.govclockss.org |

| Yield | Often higher | Variable | nih.govclockss.org |

| By-products | Fewer | More prevalent | nih.gov |

| Energy Efficiency | High | Low | univpancasila.ac.id |

| Solvent Use | Can be reduced or solvent-free | Often requires large volumes | derpharmachemica.com |

The synthesis of 2-substituted 2-imidazolines, structurally related to imidazoles, has also been efficiently achieved under microwave irradiation without a solvent, further underscoring the versatility of this technique. researchgate.net

Mechanochemical Approaches (Ball Milling)

Mechanochemistry, particularly high-speed ball milling, represents a significant advancement in green chemistry by enabling solvent-free or liquid-assisted grinding reactions. beilstein-journals.org This technique utilizes mechanical force to induce chemical transformations, often resulting in higher yields, shorter reaction times, and access to products that are difficult to obtain through conventional solution-phase synthesis. mdpi.com

The synthesis of various imidazole derivatives has been successfully demonstrated using ball milling. For example, a solvent-free, one-pot, two-step synthesis of N-heterocyclic carbenes, which are derived from imidazoles, can be achieved directly from anilines with improved yields compared to traditional methods. mdpi.com Mechanochemical methods have also been employed for the synthesis of 2-unsubstituted imidazole N-oxides, which are valuable precursors for more complex imidazole-based materials. mdpi.comresearchgate.net These reactions are often performed without any liquid medium or with minimal amounts of a liquid additive. researchgate.net

The process involves placing reactants in a milling jar with grinding balls. The high-energy collisions and friction generated by the mill's rotation or vibration provide the activation energy for the chemical reaction. nih.gov This method is not only environmentally friendly but also scalable. beilstein-journals.org

Table 2: Key Parameters in Mechanochemical Synthesis

| Parameter | Description | Impact on Reaction | Reference |

| Milling Frequency | The speed of the mill's rotation or vibration. | Higher frequency generally leads to faster reaction rates. | mdpi.com |

| Ball-to-Sample Ratio | The mass ratio of the grinding media to the reactants. | Influences the energy transfer and reaction efficiency. | nih.gov |

| Milling Time | The duration of the milling process. | Determines the extent of reaction completion. | mdpi.com |

| Liquid-Assisted Grinding | The addition of a small amount of liquid. | Can enhance reactivity and control polymorphism. | researchgate.net |

While direct examples of the mechanochemical synthesis of this compound are not extensively documented, the successful application of ball milling for a wide range of imidazole and N-heterocycle syntheses suggests its high potential for this target compound. beilstein-journals.orgmdpi.com

Solvent-Free or Aqueous Media Reactions

The use of solvent-free conditions or water as a reaction medium is a cornerstone of green chemistry, aiming to reduce the environmental impact of chemical synthesis. tandfonline.com Several methods for synthesizing imidazole derivatives have been developed that adhere to these principles.

A multi-component reaction for the synthesis of tetrasubstituted propynyl-1H-imidazoles has been reported using a magnetically separable CuFe2O4 nanoparticle catalyst. researchgate.net This reaction proceeds by reacting benzil, various aldehydes, propargylamine, and ammonium acetate in a mixture of ethanol and water under reflux. This method is advantageous due to the high yields (84-95%) and the ease of catalyst recovery. researchgate.net

Furthermore, a completely solvent-free approach for the one-pot synthesis of imidazole derivatives has been described. asianpubs.org In this method, aromatic o-phenylenediamines or benzil, an aromatic aldehyde, and ammonium acetate are heated together at 70°C. The reaction completes in about an hour, and the product is isolated by simply adding water to the reaction mixture. asianpubs.org

The Sonogashira reaction, a powerful tool for forming carbon-carbon bonds, has been adapted to aqueous conditions for the synthesis of 2-substituted imidazo[1,2-α]pyridines. tandfonline.com This reaction involves the coupling of 2-amino-1-(2-propynyl)pyridinium bromide with aryl halides in water, catalyzed by a palladium-copper system in the presence of a surfactant. This demonstrates that complex heterocycles bearing a propynyl group can be effectively synthesized in an aqueous environment. tandfonline.com

Table 3: Examples of Solvent-Free or Aqueous Synthesis of Imidazole Derivatives

| Method | Reactants | Catalyst/Conditions | Solvent | Yield | Reference |

| Multi-component Reaction | Benzil, Aldehyde, Propargylamine, Ammonium Acetate | CuFe2O4 NPs, Reflux | H2O:EtOH | 84-95% | researchgate.net |

| One-Pot Synthesis | o-Phenylenediamine, Aldehyde, Ammonium Acetate | 70°C | Solvent-Free | High | asianpubs.org |

| Sonogashira Coupling | 2-Amino-1-(2-propynyl)pyridinium bromide, Aryl Iodide | (PPh3)2PdCl2/CuI, 60°C | Water | Moderate to High | tandfonline.com |

Regioselective and Stereoselective Synthetic Control in Propynyl Imidazole Formation

Regioselectivity and stereoselectivity are critical aspects of organic synthesis, enabling the precise construction of a target molecule with the desired three-dimensional arrangement of atoms. In the synthesis of substituted imidazoles, controlling the position of substituents on the imidazole ring (regioselectivity) is paramount.

A significant challenge in the synthesis of N-substituted imidazoles is the potential for the formation of regioisomers. For instance, the alkylation of an unsymmetrical imidazole can lead to substitution at either of the two ring nitrogen atoms. However, methods have been developed to achieve complete regioselectivity. A notable example is the synthesis of 1,4-disubstituted imidazoles, where a sequence involving a double aminomethylenation of a glycine (B1666218) derivative followed by a transamination/cyclization cascade provides the desired product without the formation of other isomers. nih.gov This approach is effective for a diverse range of N-substituents. nih.gov

In the context of propynyl-substituted fused imidazoles, such as imidazo[1,2-a]pyridines, regioselectivity is often inherent to the cyclization strategy. The reaction of 2-amino-1-(2-propynyl)pyridinium bromide with aryl halides via a Pd-Cu catalyzed Sonogashira coupling, followed by cyclization, leads specifically to 2-substituted imidazo[1,2-a]pyridines. tandfonline.com The initial N-propargylation of the 2-aminopyridine (B139424) directs the subsequent cyclization to occur in a regiochemically defined manner.

Similarly, catalyst-free methods for the synthesis of pyrrolo[1,2-a]imidazoles have been developed that proceed with high regioselectivity through aza-ene additions and cyclic-condensation reactions. rsc.org While not involving a simple propynyl group, these advanced methods highlight the potential for achieving high levels of regiochemical control in the formation of fused imidazole systems through careful choice of reactants and reaction pathways. nih.gov

Post-synthetic modification of macrocyclic structures containing imidazolium (B1220033) units has also demonstrated regioselectivity. The ring-opening of a tetraimidazolium macrocycle under basic conditions results in a mixture of isomers, but with a clear preference for the formation of one regioisomer over the other. rsc.org

Stereoselectivity can also be a factor, particularly when chiral centers are present in the substituents or when the imidazole ring is part of a larger, stereochemically complex molecule. While the core this compound is achiral, the introduction of chiral substituents or the participation in reactions that create new stereocenters would require stereoselective control.

Inability to Source Comprehensive Spectroscopic Data for this compound Prevents Article Generation

Despite a thorough and multi-faceted search strategy, the complete experimental spectroscopic data required to generate a detailed scientific article on "this compound" could not be located in publicly accessible resources. The planned article, intended to focus on the spectroscopic and structural elucidation of the compound, necessitated specific data from ¹H NMR, ¹³C NMR, 2D NMR (COSY, HSQC, HMBC), FTIR, and Raman spectroscopy.

Initial and subsequent searches for "this compound" and its synonyms, such as "2-propargyl-1H-imidazole," did not yield any publications or database entries containing the comprehensive spectral characterization needed to fulfill the article's detailed outline. While general information on the spectroscopy of various imidazole derivatives is available, the specific chemical shifts, coupling constants, and vibrational frequencies for the target molecule remain elusive.

Efforts to locate this information included targeted searches of scientific literature databases, chemical compound databases, and repositories of spectral data. Unfortunately, these searches did not uncover a publication detailing the synthesis and full spectroscopic characterization of this compound. Without this foundational data, it is not possible to generate the scientifically accurate and detailed content required for each specified section and subsection of the proposed article, including the creation of interactive data tables.

Therefore, the generation of the article focusing solely on the chemical compound “this compound” as per the provided outline cannot be completed at this time due to the absence of the necessary experimental data.

Spectroscopic and Structural Elucidation of 2 2 Propynyl Imidazole

Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Pattern Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight of a compound and deduce its structure by analyzing the fragmentation pattern of its molecular ion. wikipedia.org For 2-(2-Propynyl)imidazole (C₆H₆N₂), the molecular ion peak (M⁺•) would confirm its molecular weight.

Upon ionization, typically through electron impact (EI), the molecule loses an electron to form an energetically unstable molecular ion which then undergoes dissociation into smaller, charged fragments. wikipedia.orgyoutube.com The analysis of these fragments provides valuable structural information. The fragmentation process is governed by the relative stability of the resulting ions and neutral species. wikipedia.org

For this compound, the fragmentation is expected to be initiated at sites that lead to stable carbocations or radical ions. Key fragmentation pathways would likely involve the propynyl (B12738560) group and the imidazole (B134444) ring. Common fragmentation processes include alpha-cleavage (cleavage of the bond adjacent to the heteroatom) and cleavage of bonds at the propynyl group. miamioh.edu

A plausible fragmentation pattern would include:

Loss of a hydrogen atom: A peak at [M-1]⁺ corresponding to the loss of a hydrogen atom, often from the N-H of the imidazole ring or the terminal alkyne.

Loss of the propynyl radical: Cleavage of the C-C bond between the imidazole ring and the propynyl side chain, resulting in a stable imidazolyl cation.

Ring fragmentation: The imidazole ring itself can break apart, typically leading to the loss of neutral molecules like hydrogen cyanide (HCN).

Table 1: Predicted Mass Spectrometry Fragmentation for this compound

| m/z Value (Predicted) | Proposed Fragment Ion | Neutral Loss |

| 106 | [C₆H₆N₂]⁺• (Molecular Ion) | - |

| 105 | [C₆H₅N₂]⁺ | H• |

| 79 | [C₅H₅N]⁺• | HCN |

| 67 | [C₃H₃N₂]⁺ | C₃H₃• |

X-ray Crystallography for Solid-State Molecular Architecture and Conformation

The structure of this compound would feature a planar, five-membered imidazole ring. The propynyl group attached at the C2 position would introduce a linear C≡C-C segment. The conformation of the molecule would be determined by the rotation around the single bond connecting the ring and the side chain.

A crucial aspect of the solid-state structure of imidazole-containing compounds is the formation of intermolecular hydrogen bonds. nih.gov The N-H proton on one imidazole ring typically acts as a hydrogen bond donor to the non-protonated nitrogen atom of an adjacent molecule. This N-H···N interaction links molecules into chains or more complex networks, significantly influencing the crystal packing and physical properties of the compound. nih.gov In similar structures, the dihedral angle between adjacent rings linked by these interactions is a key structural parameter. nih.gov

Table 2: Typical Crystallographic Parameters for Imidazole Derivatives

| Parameter | Typical Value / Feature | Significance |

| Crystal System | Monoclinic, Triclinic | Describes the symmetry of the unit cell nih.govresearchgate.net |

| Hydrogen Bonding | N-H···N intermolecular bonds | Governs crystal packing and supramolecular architecture nih.gov |

| Imidazole Ring | Planar | Characteristic of aromatic heterocyclic systems |

| N-H Bond Length | ~0.86 Å | Standard length for this type of bond |

| C-N Bond Lengths (ring) | ~1.32 - 1.38 Å | Reflects the aromatic character of the imidazole ring nih.gov |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Analysis

UV-Vis spectroscopy measures the absorption of light in the ultraviolet and visible regions, which corresponds to the excitation of valence electrons to higher energy levels. shu.ac.uk These electronic transitions provide information about the chromophores—the light-absorbing functional groups—within a molecule. shu.ac.uktanta.edu.eg

The primary chromophore in this compound is the imidazole ring, which contains π electrons in its aromatic system and non-bonding (n) electrons on the nitrogen atoms. The absorption of UV radiation by this molecule is therefore dominated by two main types of electronic transitions: π→π* and n→π*. libretexts.orgyoutube.com

π→π Transitions:* These transitions involve the promotion of an electron from a π bonding orbital to a π* anti-bonding orbital. uzh.ch They are typically high-energy transitions, resulting in strong absorption bands (high molar absorptivity, ε) at shorter wavelengths, often below 220 nm for simple imidazoles. shu.ac.uk

n→π Transitions:* This involves exciting an electron from a non-bonding orbital (the lone pair on a nitrogen atom) to a π* anti-bonding orbital. uzh.ch These transitions are lower in energy and thus occur at longer wavelengths compared to π→π* transitions. However, they are often much less intense (low molar absorptivity) because of poor orbital overlap and can sometimes be symmetry-forbidden. shu.ac.uk

The propynyl group is not a strong chromophore itself but its attachment to the imidazole ring can subtly influence the energies of the molecular orbitals, potentially causing small shifts in the absorption maxima (λmax) compared to unsubstituted imidazole. Solvent polarity can also affect the absorption spectrum; n→π* transitions typically undergo a hypsochromic (blue) shift to shorter wavelengths in more polar solvents, while π→π* transitions may show a bathochromic (red) shift. shu.ac.uk

Table 3: Expected Electronic Transitions for this compound

| Transition Type | Orbital Change | Expected Wavelength (λmax) Region | Expected Intensity (εmax) |

| π→π | π → π | Short (e.g., ~210 nm) | High (1,000 - 10,000 L mol⁻¹ cm⁻¹) shu.ac.uk |

| n→π | n → π | Long (e.g., ~260-280 nm) | Low (10 - 100 L mol⁻¹ cm⁻¹) shu.ac.uk |

Computational and Theoretical Investigations of 2 2 Propynyl Imidazole

Quantum Chemical Calculations for Molecular Geometry and Electronic Structure

Quantum chemical calculations are fundamental to determining the most stable three-dimensional arrangement of atoms in 2-(2-propynyl)imidazole and understanding the distribution of electrons within the molecule. These calculations provide a static, time-independent picture of the molecule at its lowest energy state.

Density Functional Theory (DFT) is a robust computational method widely used to determine the ground-state geometry of molecules like this compound. researchgate.netscielo.org.mx By approximating the electron density of the molecule, DFT can accurately predict structural parameters such as bond lengths, bond angles, and dihedral angles. nih.govmdpi.com For imidazole (B134444) derivatives, the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) functional is commonly paired with a basis set like 6-311++G(d,p) to achieve a balance between computational cost and accuracy. semanticscholar.orgplos.org

The optimization process involves finding the minimum energy conformation of the molecule. For this compound, this would involve determining the preferred orientation of the propynyl (B12738560) group relative to the imidazole ring. The calculations would yield precise measurements for the C-C, C-N, and C≡C bond lengths and the angles within the imidazole ring and the propynyl substituent. This optimized geometry is the foundation for all further computational analyses. researchgate.net

Table 1: Illustrative Optimized Geometrical Parameters for an Imidazole Derivative (Calculated using DFT/B3LYP) Note: This table provides example data typical for imidazole derivatives to illustrate the output of DFT calculations. Specific values for this compound require a dedicated computational study.

| Parameter | Value |

|---|---|

| Bond Length (N1-C2) | 1.38 Å |

| Bond Length (C4-C5) | 1.36 Å |

| Bond Angle (N1-C2-N3) | 110.5° |

| Dihedral Angle (C5-N1-C2-C(propynyl)) | 180.0° |

Ab initio methods, which are based on first principles of quantum mechanics without empirical parameters, are employed to calculate the electronic properties of this compound. researchgate.netrowan.eduresearchgate.net Methods like Hartree-Fock (HF), while less complex, often serve as a starting point for more advanced calculations like Møller-Plesset perturbation theory (MP2).

Molecular Dynamics (MD) Simulations for Conformational Analysis and Intermolecular Interactions

While quantum chemical calculations provide a static picture, Molecular Dynamics (MD) simulations offer a dynamic view of the molecule's behavior over time. nih.gov MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing researchers to observe conformational changes and intermolecular interactions in a simulated environment, such as in a solvent like water. researchgate.netmanchester.ac.uk

For this compound, MD simulations would be crucial for understanding the flexibility of the propynyl side chain. ub.edu By simulating the molecule over nanoseconds, one can observe the rotation around the single bond connecting the imidazole ring and the propynyl group. This provides insight into the different accessible conformations and their relative stabilities. nih.govresearchgate.net

Furthermore, MD simulations can elucidate how this compound interacts with surrounding solvent molecules. For instance, in an aqueous solution, simulations would show the formation and dynamics of hydrogen bonds between the N-H group of the imidazole and water molecules, as well as interactions between the polarizable triple bond of the alkyne and the solvent.

Frontier Molecular Orbital (FMO) Analysis and Reactivity Descriptors

Frontier Molecular Orbital (FMO) theory is a key component of computational chemistry that uses the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) to predict a molecule's reactivity. nih.gov The HOMO is the orbital from which the molecule is most likely to donate electrons (acting as a nucleophile), while the LUMO is the orbital that is most likely to accept electrons (acting as an electrophile).

For this compound, FMO analysis would typically show the HOMO localized primarily on the electron-rich imidazole ring, particularly the nitrogen atoms. The LUMO might be distributed across the ring and the propynyl group. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical indicator of chemical stability; a larger gap implies higher stability and lower reactivity.

From the HOMO and LUMO energies, various reactivity descriptors can be calculated:

Ionization Potential (I): Approximated as -EHOMO

Electron Affinity (A): Approximated as -ELUMO

Electronegativity (χ): (I + A) / 2

Chemical Hardness (η): (I - A) / 2

Electrophilicity Index (ω): χ² / (2η)

These descriptors quantify the molecule's tendency to accept or donate electrons, providing a theoretical basis for its observed chemical behavior. nih.gov

Table 2: Illustrative FMO and Reactivity Descriptor Data for an Imidazole Derivative Note: This table presents example data to show the typical output of an FMO analysis. Specific values for this compound would need to be calculated directly.

| Descriptor | Value (eV) |

|---|---|

| EHOMO | -6.50 |

| ELUMO | -0.85 |

| HOMO-LUMO Gap (ΔE) | 5.65 |

| Electronegativity (χ) | 3.675 |

| Chemical Hardness (η) | 2.825 |

Computational Elucidation of Reaction Mechanisms

Computational chemistry is a powerful tool for mapping out the pathways of chemical reactions, identifying transition states, and calculating activation energies. ppor.az For this compound, theoretical methods can be used to explore various potential reactions, such as cycloadditions involving the alkyne functionality or electrophilic substitution on the imidazole ring.

To elucidate a reaction mechanism, researchers first optimize the geometries of the reactants, products, and any intermediates. They then search for the transition state (TS) structure, which is a first-order saddle point on the potential energy surface. nih.gov The energy difference between the reactants and the transition state defines the activation energy barrier, which is a key determinant of the reaction rate. Intrinsic Reaction Coordinate (IRC) calculations are then performed to confirm that the identified transition state correctly connects the reactants and products. This process provides a detailed, step-by-step understanding of how a chemical transformation occurs at the molecular level. researchgate.net

Prediction and Correlation of Spectroscopic Data with Experimental Results

Computational methods can accurately predict various spectroscopic properties, which serves as a powerful means to validate both the computational model and experimental findings. nih.gov

For Nuclear Magnetic Resonance (NMR) spectroscopy, the Gauge-Independent Atomic Orbital (GIAO) method is commonly used to calculate the isotropic shielding tensors, which are then converted into chemical shifts (δ). semanticscholar.orgplos.org These calculated ¹H and ¹³C NMR spectra can be compared directly with experimental data to confirm the molecular structure. ipb.pt For this compound, this would involve predicting the distinct signals for the protons and carbons of the imidazole ring and the propynyl group.

Similarly, vibrational frequencies corresponding to infrared (IR) and Raman spectra can be calculated. nih.govresearchgate.netresearchgate.net A frequency calculation, typically performed using the same DFT method as the geometry optimization, yields a set of vibrational modes and their corresponding frequencies. semanticscholar.org Because of approximations in the harmonic model, these calculated frequencies are often systematically higher than experimental values and are corrected using a scaling factor. By comparing the calculated and experimental spectra, specific absorption bands can be assigned to particular molecular vibrations, such as the N-H stretch, C=C stretches of the ring, and the characteristic C≡C stretch of the alkyne group. nih.gov

Lack of Specific Research Data on the Computational Modeling of Solvation Effects for this compound

Following a comprehensive search of available scientific literature, no specific computational or theoretical studies were found that investigate the solvation effects and environmental influences on the molecular properties of this compound. The current body of research does not appear to contain detailed analyses, such as those employing Density Functional Theory (DFT) or other modeling techniques, to elucidate how different solvent environments impact this particular compound.

While computational studies on related imidazole derivatives exist, these findings are not directly transferable to this compound due to the unique structural and electronic contributions of the 2-propynyl substituent. Research on other imidazoles often explores aspects like hydrogen bonding, molecular interactions, and the influence of solvent polarity on properties such as density, viscosity, and spectroscopic behavior. However, the specific thermodynamic and electronic responses of this compound to solvation remain uncharacterized in the retrieved literature.

Consequently, data tables and detailed research findings concerning the modeling of solvation effects for this compound cannot be provided at this time. Further experimental and computational research is needed to fill this knowledge gap.

Advanced Reactivity and Chemical Transformations of 2 2 Propynyl Imidazole

Click Chemistry Applications of the Propynyl (B12738560) Moiety

"Click chemistry" refers to a class of reactions that are rapid, high-yielding, and specific, often proceeding under mild, aqueous conditions. organic-chemistry.orgnih.gov The terminal alkyne of 2-(2-propynyl)imidazole is an ideal functional group for these reactions, allowing it to be efficiently joined with other molecules containing a complementary azide (B81097) group. nih.gov This has led to its widespread use in drug discovery, materials science, and bioconjugation. nih.govuga.eduresearchgate.net The most prominent click reactions involving the propynyl group are the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and, by extension of the principle, the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC). organic-chemistry.orgnih.gov

The CuAAC reaction is a copper(I)-catalyzed variant of the Huisgen 1,3-dipolar cycloaddition between an azide and a terminal alkyne, such as the one present in this compound. organic-chemistry.orgbeilstein-journals.org This reaction is characterized by a significant rate acceleration (up to 10⁷-fold compared to the uncatalyzed thermal reaction) and proceeds under mild conditions, including at room temperature and in aqueous solvents, making it exceptionally robust and versatile. organic-chemistry.orgnih.govbeilstein-journals.org The result of the reaction is the formation of a stable five-membered 1,2,3-triazole ring, which serves as a rigid, aromatic linker connecting the two molecular fragments. nih.govresearchgate.net

A defining feature of the CuAAC reaction is its exceptional regioselectivity. organic-chemistry.org Unlike the thermal Huisgen cycloaddition, which often yields a mixture of 1,4- and 1,5-disubstituted triazole isomers, the copper-catalyzed process exclusively produces the 1,4-disubstituted regioisomer. organic-chemistry.orgbeilstein-journals.orgnih.gov This specificity arises from the mechanism, which involves the formation of a copper-acetylide intermediate that reacts with the azide. nih.govrsc.org Density Functional Theory (DFT) calculations indicate that the coordination of copper(I) to the alkyne transforms the reaction from a one-step to a stepwise mechanism, wherein the pathway leading to the 1,4-isomer is significantly favored energetically. rsc.org

The scope of the CuAAC reaction is remarkably broad. The reaction tolerates a wide array of functional groups and is insensitive to pH in the range of 4 to 12. organic-chemistry.orgnih.gov This high degree of tolerance means that complex molecules with sensitive functionalities can be joined without the need for extensive use of protecting groups. Pure products can often be isolated through simple filtration or extraction, avoiding the need for chromatographic purification. organic-chemistry.org

| Parameter | Description | References |

|---|---|---|

| Alkyne Component | Terminal alkynes, such as the propynyl group in this compound, are required. Internal alkynes are generally unreactive in CuAAC but can be used in ruthenium-catalyzed variants (RuAAC). | organic-chemistry.orgnih.gov |

| Azide Component | A wide variety of organic azides can be used, including alkyl, aryl, and vinyl azides. These can be readily synthesized from corresponding halides or anilines. | nih.govnih.gov |

| Functional Group Tolerance | The reaction is compatible with a vast range of functional groups, including alcohols, carboxylic acids, amides, and ethers. This is a key advantage for applications in bioconjugation and complex molecule synthesis. | organic-chemistry.orgnih.gov |

| Solvent Systems | The reaction can be performed in numerous solvents, including water, alcohols, and mixtures thereof. The rate is often accelerated in water. | organic-chemistry.orgbeilstein-journals.org |

| Reaction Conditions | Typically proceeds at room temperature and is insensitive to oxygen when a slight excess of a reducing agent like sodium ascorbate (B8700270) is used. | organic-chemistry.orgbeilstein-journals.org |

The active catalyst in the CuAAC reaction is the copper(I) ion. nih.gov Since Cu(I) is prone to oxidation to the inactive Cu(II) state, especially in aqueous and aerobic environments, catalyst systems have been developed to protect it. nih.govbeilstein-journals.org These systems typically involve a Cu(II) salt, such as copper(II) sulfate, which is reduced in situ to Cu(I) by an agent like sodium ascorbate. beilstein-journals.org

To further stabilize the Cu(I) state and accelerate the reaction, various ligands are employed. The most widely adopted ligand, particularly for bioconjugation, is Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA). beilstein-journals.orgnih.gov TBTA is a tridentate ligand that chelates the copper ion, significantly enhancing its stability and catalytic activity in aqueous solutions. beilstein-journals.orgnih.govsigutlabs.com The development of TBTA was a crucial step that enabled the efficient application of CuAAC to biological molecules like proteins and viruses. beilstein-journals.orgnih.gov Other related ligands, such as tris(benzimidazole)methyl amine (TBIA), have also been shown to be highly effective, in some cases superior to TBTA in accelerating the reaction. nih.govnih.gov

| Ligand | Key Features | References |

|---|---|---|

| Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA) | Significantly accelerates the reaction and stabilizes Cu(I) in aqueous media. Widely used for bioconjugation. | beilstein-journals.orgnih.govnih.gov |

| Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) | A water-soluble analogue of TBTA, designed for improved performance in aqueous biological systems. | beilstein-journals.org |

| Tris(2-benzimidazolylmethyl)amine (TBIA) | Belongs to a class of tris(heteroarylmethyl)amine ligands that can provide faster reaction rates than TBTA. | nih.govnih.gov |

| Bathophenanthroline derivatives | Effective ligands for CuAAC identified through screening methods. | nih.gov |

| N-Heterocyclic Carbenes (NHCs) | Can form highly active copper complexes, particularly effective under solvent-free conditions. | nih.gov |

A major limitation of CuAAC for applications in living systems is the cytotoxicity of the copper catalyst. magtech.com.cnrsc.org To address this, the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) was developed. nih.govmagtech.com.cn SPAAC is a copper-free click reaction that relies on the high intrinsic reactivity of a strained cyclic alkyne, typically a derivative of cyclooctyne. magtech.com.cn The ring strain provides the driving force for the reaction with an azide, eliminating the need for a metal catalyst. magtech.com.cn

The terminal alkyne of this compound is not strained and therefore does not directly participate in SPAAC as the alkyne component. However, the imidazole (B134444) scaffold is a valuable component in molecules designed for SPAAC. For example, an azide-functionalized imidazole derivative can be synthesized to react with a strained cyclooctyne. Alternatively, this compound can first undergo a CuAAC reaction, and the resulting triazole-containing product can be further modified for subsequent SPAAC coupling. This modular approach allows the incorporation of the desirable imidazole moiety into larger bioconjugates using copper-free methods. rsc.orgnih.gov SPAAC has become a cornerstone of bioorthogonal chemistry, used for labeling biomolecules in living cells and organisms. magtech.com.cnnih.gov

Bioconjugation is the process of covalently linking molecules, at least one of which is a biomolecule such as a protein, peptide, or nucleic acid. smolecule.comthermofisher.com The propynyl group of this compound is an excellent handle for bioconjugation via click chemistry. smolecule.com It allows for the precise and efficient attachment of the imidazole-containing molecule to biomolecules that have been functionalized with an azide group. uga.edusmolecule.com This strategy is widely used for applications such as targeted drug delivery, where a cytotoxic drug can be attached to a targeting antibody. smolecule.com

This same reactivity is leveraged in the synthesis of chemical probes. rsc.orgfrontiersin.org Probes are molecules designed to study biological systems, often containing a reporter group (like a fluorophore) and a reactive group for target engagement. frontiersin.org The propynyl group on this compound can be "clicked" with an azide-modified fluorophore to create fluorescent probes. rsc.org The imidazole scaffold itself is a common feature in many bioactive molecules and drugs, making this compound a relevant starting point for creating probes to study specific biological targets. frontiersin.orgmdpi.com For example, imidazole scaffolds have been converted into probes to identify protein targets via chemoproteomic methods. frontiersin.org

Beyond bioconjugation, the robust and orthogonal nature of the CuAAC reaction makes this compound a powerful building block for constructing complex molecular architectures. nih.govbuponline.com Chemical synthesis allows for the creation of new molecular structures by logically connecting smaller components. buponline.com The imidazole ring is a privileged structure in medicinal chemistry and can be functionalized in diverse ways. mdpi.comnih.gov

Using this compound, the imidazole unit can be readily incorporated into larger, well-defined structures. For instance, it can be used to synthesize polymers with pendant imidazole groups, which can then be used as coordinating polymers for metal ions or as functional materials. organic-chemistry.orgpsu.edu Fragment-based approaches, where small molecular fragments are grown or joined together, can utilize this compound to build novel inhibitors for enzymes like heme oxygenase-1. nih.govmdpi.com The CuAAC reaction has also been used to attach imidazolium (B1220033) groups to macrocyclic platforms like calixarenes, demonstrating the versatility of this approach in creating complex supramolecular structures. acs.org

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

Metal-Catalyzed Reactions Utilizing the Imidazole as a Ligand or the Propynyl Group as a Substrate

The unique bifunctional nature of this compound, possessing both a coordinating imidazole ring and a reactive terminal alkyne, makes it a versatile building block in the realm of metal-catalyzed reactions. The imidazole moiety can act as a robust ligand for a wide array of transition metals, either directly or as a precursor to N-heterocyclic carbenes (NHCs). Concurrently, the propynyl group serves as a reactive handle for various chemical transformations, most notably cross-coupling reactions. This dual reactivity allows for its application in the synthesis of complex molecular architectures and in the development of novel catalytic systems.

Coordination Chemistry of this compound with Transition Metals

The imidazole ring is a fundamental structural motif in coordination chemistry and bioinorganic chemistry, known for its ability to coordinate with a multitude of metal ions through its sp²-hybridized nitrogen atom. ajol.info This coordination is pivotal in the structure and function of many metalloenzymes. The presence of the propynyl substituent at the 2-position of the imidazole ring introduces an additional functional group that can influence the electronic properties and steric environment of the resulting metal complexes, or be reserved for subsequent synthetic modifications.

The synthesis of transition metal complexes with imidazole-based ligands is a well-established field. researchgate.netresearchgate.net For this compound, complexation typically involves the reaction of the ligand with a suitable metal salt in an appropriate solvent. The imidazole ring generally acts as a monodentate ligand, coordinating to the metal center through the pyridinic nitrogen (N-3). The reaction of 2-substituted imidazole derivatives with divalent transition metal salts, such as those of copper(II), nickel(II), cobalt(II), and zinc(II), often proceeds in an alcoholic medium to yield the corresponding complexes. ajol.infojocpr.com

The resulting metal complexes are characterized using a suite of spectroscopic and analytical techniques to elucidate their structure and bonding.

Infrared (IR) Spectroscopy: This technique is used to confirm the coordination of the imidazole ligand to the metal ion. A shift in the C=N stretching vibration of the imidazole ring to a different frequency upon complexation is indicative of bond formation.

UV-Visible (UV-Vis) Spectroscopy: The electronic spectra of the complexes provide information about the geometry of the coordination sphere around the metal ion. ajol.info

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are used to characterize the ligand and to observe changes in chemical shifts upon coordination, confirming the structure of the complex in solution. ajol.info

Elemental Analysis and Mass Spectrometry: These methods are employed to confirm the empirical formula and stoichiometry of the synthesized complexes. ajol.infotandfonline.com

While specific reports on complexes solely with this compound are specialized, the general behavior of 2-substituted imidazoles suggests the formation of stable complexes with various transition metals. jocpr.com The propynyl group typically remains a non-coordinating appendage in these initial complexes, available for further reactions.

| Metal Ion | Typical Reactant | Coordination Mode | Characterization Methods |

| Copper (II) | CuCl₂·2H₂O | Monodentate (via N-3) | IR, UV-Vis, Elemental Analysis |

| Nickel (II) | NiCl₂·6H₂O | Monodentate (via N-3) | IR, UV-Vis, Magnetic Susceptibility |

| Cobalt (II) | CoCl₂·6H₂O | Monodentate (via N-3) | IR, UV-Vis, Elemental Analysis |

| Palladium (II) | PdCl₂ | Monodentate (via N-3) | NMR, X-ray Crystallography |

N-Heterocyclic carbenes (NHCs) have emerged as a dominant class of ligands in organometallic chemistry and catalysis, often considered superior alternatives to phosphines due to their strong σ-donating properties and steric tuneability. beilstein-journals.orgscripps.edu Imidazolium salts are the most common and direct precursors for the generation of imidazole-based NHCs. beilstein-journals.org

The transformation of this compound into an NHC precursor follows a standard two-step sequence:

N-Alkylation/N-Arylation: The imidazole ring is doubly N-functionalized. This is typically achieved by a stepwise reaction with alkyl or aryl halides. This process converts the neutral imidazole into a cationic 1,3-disubstituted imidazolium salt. beilstein-journals.org

Deprotonation: The resulting imidazolium salt is treated with a base to abstract the acidic proton from the C2 position, yielding the neutral NHC.

For this compound, the C2 position is already substituted. Therefore, to create a standard NHC, one would typically start with an N-propargyl imidazole. However, the this compound scaffold can be incorporated into more complex, fused heterocyclic systems which can then be converted into NHC precursors. rsc.org A facile methylation or alkylation of such fused systems can lead to cationic N-heterocyclic species that serve as precursors to NHCs. rsc.org The resulting NHC ligand would feature the propynyl group as a functional handle, allowing for the post-synthetic modification of the NHC-metal complex or for anchoring the complex to a solid support.

Applications in Homogeneous and Heterogeneous Catalysis

The dual functionality of this compound lends itself to diverse applications in catalysis. The imidazole nucleus can serve as a directing group or ligand in catalytic cycles, while the propynyl group can act as a substrate for C-C bond formation.

In asymmetric catalysis, the imidazole core is a valuable coordinating moiety. Research has shown that α,β-unsaturated 2-acyl imidazoles are excellent substrates in enantioselective reactions, such as Friedel-Crafts additions, catalyzed by chiral-at-metal complexes. acs.org In these systems, the 2-acyl imidazole coordinates to the chiral metal center (e.g., Iridium or Iron) in a bidentate fashion through the imidazole nitrogen and the acyl oxygen. acs.orgacs.org This coordination activates the substrate and places it within the chiral environment of the catalyst, allowing for highly enantioselective transformations. acs.org

While these examples use a 2-acyl group, the underlying principle of the imidazole nitrogen acting as a coordinating and directing group is transferable. A catalyst system incorporating this compound as a ligand could similarly bring substrates into a chiral environment. The metal-centered chirality, which is maintained throughout the catalytic cycle, is responsible for the asymmetric induction. acs.org The propynyl group would offer a site for further functionalization, potentially leading to the development of multifunctional or recyclable asymmetric catalysts.

| Reaction Type | Catalyst System | Substrate | Role of Imidazole | Finding |

| Enantioselective Friedel-Crafts Addition | Chiral-at-metal Iridium(III) complex | α,β-Unsaturated 2-acyl imidazole | Bidentate N,O-coordination to activate substrate | High yields (75-99%) and high enantioselectivities (90-98% ee) achieved. acs.org |

| Conjugate Radical Addition | Chiral Cobalt Lewis Acid | α,β-Unsaturated 2-acyl imidazole | Coordination provides electronic activation and asymmetric induction | Effective stereocontrol in radical conjugate additions. acs.org |

The application of this compound in cross-coupling reactions is twofold: it can be part of the ligand that steers the catalytic reaction, or its propynyl group can be the substrate undergoing transformation.

As a Ligand Framework: NHCs derived from imidazolium salts are highly effective ligands for palladium-catalyzed cross-coupling reactions, including the Suzuki-Miyaura, Heck, and Kumada reactions. scripps.edubeilstein-journals.org An NHC ligand bearing a 2-(2-propynyl) group would combine the strong σ-donating character and steric bulk of the NHC with a functional alkyne handle. Such ligands can stabilize the palladium catalyst, promote oxidative addition, and enhance catalytic turnover, which is particularly useful for challenging cross-couplings involving aryl chlorides. scripps.edu

As a Reactive Substrate: The terminal alkyne of the propynyl group is a classic substrate for the Sonogashira cross-coupling reaction. This reaction forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, catalyzed by a palladium complex with a copper(I) co-catalyst. The use of 1-(2-propynyl)-1H-imidazole in a Sonogashira reaction with 1-iodo-2-(phenylethynyl)benzene has been reported to proceed in high yield, demonstrating the utility of the propynyl-imidazole scaffold in building complex fused heterocyclic systems. nih.gov A similar reactivity is expected for this compound, allowing the direct attachment of various aryl or vinyl groups to the propynyl side chain. This reaction provides a powerful method for the functionalization of the imidazole core.

Furthermore, the imidazole ring itself can participate in cross-coupling reactions. Palladium-catalyzed C-H functionalization or coupling of halogenated imidazoles are established methods for synthesizing complex substituted imidazoles. nih.govmdpi.com

| Reaction Name | Role of this compound | Catalyst System | Key Transformation |

| Sonogashira Coupling | Substrate (Propynyl group) | Pd(0) catalyst, Cu(I) co-catalyst | C(sp)-C(sp²) bond formation |

| Suzuki-Miyaura Coupling | Ligand (as NHC) | Pd(0)/NHC complex | C(sp²)-C(sp²) bond formation |

| Buchwald-Hartwig Amination | Ligand (as NHC) | Pd(0)/NHC complex | C(sp²)-N bond formation |

Other Selective Transformations of the Propynyl Triple Bond (e.g., hydrogenation, hydration, cyclizations)

The propargyl group's carbon-carbon triple bond is a hub of reactivity, susceptible to various addition and cyclization reactions.

Hydrogenation

The triple bond of this compound can be fully or partially reduced under catalytic hydrogenation conditions. The choice of catalyst, solvent, and reaction conditions is crucial for controlling the selectivity of the hydrogenation. Complete hydrogenation saturates the triple bond to form 2-propylimidazole. This reaction is typically carried out using catalysts like platinum oxide or palladium on carbon under a hydrogen atmosphere. rsc.orgstanford.edu The resistance of the imidazole ring itself to hydrogenation is notable, often requiring harsh conditions and specific solvents like acetic anhydride (B1165640) for its reduction. acs.org Partial hydrogenation to yield 2-(2-propenyl)imidazole is also achievable, providing a valuable synthetic intermediate. The stepwise nature of alkyne hydrogenation allows for the potential isolation of the alkene product. mdpi.com

Hydration

The hydration of the terminal alkyne in this compound, typically catalyzed by mercury salts in acidic media or by other transition metals like gold or ruthenium, would follow Markovnikov's rule. This process involves the addition of a water molecule across the triple bond, leading to the formation of an enol intermediate which then tautomerizes to the more stable ketone, 2-(2-oxopropyl)imidazole.

Cyclizations

The propynyl group is an excellent precursor for various cyclization reactions, leading to the formation of fused heterocyclic systems. Intramolecular cyclization can occur, for example, through the activation of the C-H bond of the alkyne by a catalyst, followed by a nucleophilic attack from the pyridine (B92270) nitrogen of the imidazole ring. beilstein-journals.org Copper-catalyzed tandem reactions are particularly effective for these transformations. rsc.org For instance, N-propargylamidines can undergo copper-catalyzed reactions in the presence of an oxidant to yield 4-benzoylimidazoles. chim.it These cyclization strategies provide efficient routes to complex, polycyclic imidazole derivatives.

Table 1: Selective Transformations of the Propynyl Group in this compound

| Transformation | Reagents & Conditions | Product |

| Full Hydrogenation | H₂, PtO₂ or Pd/C, various solvents | 2-Propylimidazole |

| Partial Hydrogenation | H₂, Lindlar's catalyst or other poisoned Pd catalysts | 2-(2-Propenyl)imidazole |

| Hydration | H₂O, H₂SO₄, HgSO₄ (or other transition metal catalyst) | 2-(2-Oxopropyl)imidazole |

| Intramolecular Cyclization | Copper or other transition metal catalysts | Fused imidazole systems (e.g., imidazo[1,2-a]pyridines) |

Reactions at the Imidazole Ring (e.g., C-H functionalization, N-alkylation/arylation)

The imidazole ring possesses distinct reactive sites: the N-H proton, which can be easily deprotonated, and the C-H bonds at positions 4 and 5, which are susceptible to functionalization.

N-Alkylation and N-Arylation

The nitrogen atom of the imidazole ring is readily alkylated or arylated. N-alkylation can be achieved using various alkyl halides in the presence of a base. nih.gov The regioselectivity of this reaction on an unsymmetrically substituted imidazole can be influenced by steric and electronic factors. otago.ac.nz

N-arylation, the formation of a C-N bond between the imidazole nitrogen and an aryl group, is a crucial transformation for synthesizing compounds with significant biological activity. researchgate.net Copper-catalyzed Ullmann-type coupling reactions are commonly employed for this purpose, often using aryl halides as the aryl source. nih.govscirp.org Mild reaction conditions have been developed using copper(I) bromide with specific ligands to achieve high yields and good functional group tolerance. organic-chemistry.org

C-H Functionalization

Direct functionalization of the C-H bonds of the imidazole ring is a powerful and atom-economical strategy for creating complex molecules. Palladium-catalyzed C-H activation has been utilized to achieve arylation at the C-2 and C-5 positions of the imidazole ring. researchgate.net More recent methods have explored rhodium(I)-catalyzed asymmetric C-H functionalization, using a directing group on the imidazole to control the reaction's position and stereochemistry. rsc.org For instance, palladium-catalyzed isocyanide insertion reactions can lead to the construction of fused imidazole derivatives through sequential C-C and C-N bond formation, starting with C(sp²)–H functionalization at the C4- and C2-positions of the imidazole core. acs.org These advanced methods provide efficient pathways to novel heterocyclic scaffolds from simple imidazole precursors. acs.org

Table 2: Functionalization Reactions at the Imidazole Ring of this compound

| Transformation | Position | Reagents & Conditions | Product Type |

| N-Alkylation | N1 | Alkyl halide, Base (e.g., NaH, K₂CO₃) | 1-Alkyl-2-(2-propynyl)imidazole |

| N-Arylation | N1 | Aryl halide, Cu catalyst (e.g., CuI, CuBr), Base | 1-Aryl-2-(2-propynyl)imidazole |

| C-H Arylation | C4/C5 | Aryl halide, Pd catalyst, Directing group | 4/5-Aryl-2-(2-propynyl)imidazole |

| C-H Functionalization (Isocyanide Insertion) | C2/C4 | Isocyanide, Pd catalyst | Fused Indeno[1,2-d]imidazole derivatives |

Research Applications in Chemical Biology and Biochemistry Non Clinical Focus

Enzyme Inhibition Studies and Mechanistic Insights

The structural features of 2-(2-Propynyl)imidazole make it a candidate for studies focused on enzyme inhibition. The imidazole (B134444) ring can interact with enzyme active sites, while the propargyl group can function as a reactive handle or contribute to binding.

In vitro enzyme activity assays are fundamental tools for identifying and characterizing potential enzyme inhibitors. bellbrooklabs.com For compounds like this compound, these assays measure the compound's effect on an enzyme's catalytic rate. The imidazole ring is a known pharmacophore that can modulate the activity of various enzymes. scispace.com It is known to act as a competitive inhibitor for certain enzymes, such as cytochrome P450, by coordinating with the heme iron atom in the active site. researchgate.net In other cases, depending on concentration, imidazole itself has been shown to act as either an activator or a competitive inhibitor of enzymes like β-glucosidase. researchgate.net

The propargyl group also confers specific inhibitory properties. Propargylamines are a known class of mechanism-based inactivators, or suicide inhibitors, for monoamine oxidases (MAO). nih.govnih.gov In this mechanism, the enzyme processes the chemically unreactive propargyl group, converting it into a highly reactive species that then forms a covalent, irreversible bond with the enzyme, thus inactivating it. nih.gov Therefore, this compound could be evaluated in assays for its potential to modulate enzymes through either reversible binding via its imidazole ring or irreversible inactivation via its propargyl group.

| Enzyme Class | Potential Interaction Moiety | Mode of Inhibition | Reference |

|---|---|---|---|

| Metalloenzymes (e.g., Carbonic Anhydrase, Farnesyltransferase) | Imidazole Ring | Competitive inhibition via coordination with active site metal ion (e.g., Zn²⁺). | tandfonline.com |

| Cytochrome P450 Enzymes (e.g., Aromatase) | Imidazole Ring | Competitive inhibition via coordination with heme iron. | researchgate.net |

| Kinases | Imidazole Ring | The imidazole scaffold is considered a privileged structure for designing kinase inhibitors. | mdpi.com |

| Monoamine Oxidases (MAO) | Propargyl Group | Mechanism-based irreversible inhibition (suicide inhibition). | nih.gov |

Molecular docking is a computational technique used to predict the preferred orientation and binding affinity of a ligand when it interacts with a target protein. scielo.org.mx For this compound, docking studies can provide valuable insights into its potential binding modes within an enzyme's active site. nih.gov

Structure-activity relationship (SAR) studies are essential for optimizing the inhibitory potency of a lead compound. nih.gov For this compound, SAR studies would involve systematically modifying its structure and assessing the impact on enzyme inhibition. Key modifications could include:

Substitution on the imidazole ring: Adding substituents at the 1, 4, or 5 positions to probe for additional binding interactions and to modulate the electronic properties of the ring.

Modification of the propargyl group: Altering the linker length or introducing substituents on the alkyne to enhance binding or alter reactivity.

Isosteric replacement: Replacing the imidazole ring with other heterocycles (e.g., triazole, pyrazole) to determine the importance of the imidazole scaffold for activity. researchgate.net

A study on imidazole-derived inhibitors of insulin-degrading enzyme found that the imidazole and a tertiary amine were critical for activity, providing a basis for such targeted modifications. nih.gov By correlating these structural changes with changes in inhibitory activity (e.g., IC₅₀ values), researchers can develop a predictive model for designing more effective inhibitors. tandfonline.comnih.gov

| Modification on this compound Scaffold | Rationale | Potential Impact on Activity |

|---|---|---|

| Alkylation at N-1 position of imidazole | Explore new binding pockets; alter solubility. | May increase or decrease potency depending on steric fit. |

| Substitution at C-4 or C-5 of imidazole | Probe for additional hydrogen bond or hydrophobic interactions. | Potentially increases affinity and selectivity. |

| Replacement of terminal alkyne H with a methyl group | Remove reactivity for click chemistry; assess steric tolerance. | Likely to decrease potency if covalent interaction is key; may have little effect on reversible binding. |

| Replacement of imidazole with triazole | Evaluate the importance of the second nitrogen atom and hydrogen bond donor capability. | Likely to decrease affinity if both nitrogens are critical for binding. |

The propargyl group of this compound makes it an ideal building block for the synthesis of chemical probes, particularly activity-based protein profiling (ABPP) probes. euroscholars.eu These probes are used to covalently label active enzymes in complex biological samples. euroscholars.eu The design typically involves three components: a reactive group that covalently binds to the enzyme, a recognition element that directs the probe to a specific enzyme class, and a reporter tag (e.g., biotin (B1667282) or a fluorophore) for detection.

In this context, this compound can serve as a versatile scaffold. The imidazole moiety can act as the recognition element, targeting the probe to imidazole-binding enzymes like certain proteases or metalloenzymes. The propargyl group serves as a handle for attaching a reporter tag via CuAAC click chemistry. researchgate.net An azide-functionalized reporter tag (e.g., azide-biotin or an azide-fluorophore) can be "clicked" onto the this compound-based core structure, yielding a complete probe for enzyme labeling and affinity-based ligand discovery.

Development of Biological Probes and Imaging Agents

Beyond enzyme inhibition, the unique chemical properties of this compound allow for its use in the creation of probes for biological imaging.

The terminal alkyne of the propargyl group is a key functional handle for fluorescent labeling. bocascientific.com Through the highly efficient and specific CuAAC click reaction, this compound can be conjugated to any molecule containing an azide (B81097) group, including a vast array of fluorescent dyes. researchgate.net This allows researchers to create custom fluorescent probes where the this compound part acts as a ligand or targeting group, and the attached fluorophore acts as a reporter. rsc.org

For example, if a particular enzyme is known to bind imidazole-containing ligands, a fluorescent probe can be synthesized by clicking a fluorophore onto this compound. This probe could then be used in fluorescence microscopy to visualize the subcellular localization of the target enzyme in living cells. nih.gov The small size of the propargyl and resulting triazole linker minimizes perturbation to the biological system. This strategy has been used to label biomolecules for various applications, including fluorescence imaging and FRET-based assays. rsc.org The ability to easily attach a wide range of fluorophores allows for the tuning of photophysical properties (e.g., excitation/emission wavelengths, brightness) for specific experimental needs. researchgate.netnih.gov

| Fluorophore Class (Azide-derivatized) | Common Examples | Typical Application |

|---|---|---|

| Coumarins | Azido-coumarin | Blue/green fluorescence imaging. |

| Fluoresceins | Azido-fluorescein (FAM) | Bright green fluorescence, commonly used for flow cytometry and microscopy. |

| Rhodamines | Azido-rhodamine (TAMRA, R6G) | Bright orange/red fluorescence, often more photostable than fluorescein. |

| Cyanines | Cy3-azide, Cy5-azide | Bright and photostable dyes in the red and far-red spectrum, good for in-cell imaging. |

Bioinorganic Chemistry Research Involving Metal-Binding Interactions

The imidazole portion of this compound is a cornerstone of its application in bioinorganic chemistry. The imidazole ring is a heterocyclic amine that is structurally analogous to the side chain of the amino acid histidine. wikipedia.org Histidine residues are fundamental to the function of a vast number of metalloproteins, where they act as ligands, binding to metal ions in the active sites of enzymes and other proteins. mdpi.comwikipedia.org Consequently, imidazole-containing compounds are widely used to study and replicate the behavior of these natural systems.

Researchers synthesize model compounds using ligands like this compound to mimic the structure and function of complex metalloprotein active sites. illinois.edu This approach allows for the systematic study of factors influencing the catalytic activity, substrate binding, and electron transfer properties of the native enzymes in a more controlled and simplified chemical environment. escholarship.org